Product packaging for Kaempferol Rhamnorobinoside(Cat. No.:CAS No. 58769-29-2)

Kaempferol Rhamnorobinoside

Cat. No.: B1232513
CAS No.: 58769-29-2
M. Wt: 432.4 g/mol
InChI Key: PMWOCSJXZDDAPR-FIRSMVJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kaempferol Rhamnorobinoside is a flavonol glycoside derivative of kaempferol, a well-studied flavonoid known for its broad biological activities. This specific glycosylated compound is of significant interest for probing the structure-activity relationships of flavonoids, as the attachment of rhamnose and robinose sugar moieties can profoundly influence its bioavailability, cellular uptake, and biological potency. Researchers can utilize this compound to investigate its potential antimicrobial properties, as kaempferol derivatives have demonstrated antibacterial, antifungal, and antiprotozoal activities through various molecular mechanisms . Furthermore, kaempferol glycosides are increasingly explored for their neuroprotective effects. Related kaempferol rhamnosides have shown cytoprotective capabilities in model systems, such as attenuating hydrogen peroxide (H₂O₂)- and 6-hydroxydopamine (6-OHDA)-induced damage in neuronal cell models, suggesting a potential role in mitigating oxidative stress-related neurodegeneration . The compound's potential therapeutic applications are often linked to its antioxidative and anti-inflammatory actions, which are hallmarks of the broader kaempferol family. These properties make it a candidate for research on aging-related diseases . This compound is provided as a high-purity reference standard for research purposes in analytical testing, bioassay development, and mechanistic studies in cell culture and biochemical models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B1232513 Kaempferol Rhamnorobinoside CAS No. 58769-29-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58769-29-2

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

7-[(3R,4S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O10/c1-8(22)19-17(27)18(28)21(31-19)29-11-6-12(24)14-13(7-11)30-20(16(26)15(14)25)9-2-4-10(23)5-3-9/h2-8,17-19,21-24,26-28H,1H3/t8-,17-,18+,19?,21?/m0/s1

InChI Key

PMWOCSJXZDDAPR-FIRSMVJXSA-N

SMILES

CC(C1C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@@H](C1[C@H]([C@H](C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O

Synonyms

kaempferol rhamnorobinoside
kempferol rhamnorobinoside

Origin of Product

United States

Advanced Methodologies for Research on Kaempferol Rhamnorobinoside

Sophisticated Extraction and Isolation Techniques

The initial and most critical steps in phytochemical research are the efficient extraction and subsequent isolation of the target compound from the plant matrix. For Kaempferol (B1673270) Rhamnoside, a variety of advanced methods are employed to enhance yield and purity.

Green Extraction Technologies for Kaempferol Rhamnoside Enrichment

In recent years, there has been a significant shift towards "green" extraction techniques that are more environmentally friendly, reducing solvent consumption and extraction time. frontiersin.orgresearchgate.netresearchgate.netnih.gov These modern methods are often faster and more efficient than conventional techniques. frontiersin.orgnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. researchgate.netncsu.edu This technique has been shown to be highly effective for extracting flavonoids, offering reduced extraction times and solvent usage compared to traditional methods. researchgate.netmdpi.com For instance, MAE has been successfully applied to extract kaempferol and its glycosides, with studies showing it can provide higher yields in shorter times compared to methods like maceration and even ultrasound-assisted extraction. researchgate.netnih.gov The rapid heating facilitates the penetration of the solvent into the plant matrix, improving the transfer of the target compounds. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt plant cell walls, enhancing the release of intracellular components into the solvent. frontiersin.orgthaiscience.info This method is considered a non-thermal, efficient technology that can significantly reduce extraction times. nih.govthaiscience.info UAE has been optimized for the extraction of kaempferol from various plant sources. mdpi.comresearchgate.net The process is influenced by parameters such as solvent composition, temperature, and sonication time. mdpi.combrieflands.com Studies have demonstrated that UAE can lead to high extraction yields of flavonoids. journalejnfs.com

Supercritical Fluid Extraction (SFE-CO2/ethanol): SFE, particularly using supercritical carbon dioxide (SC-CO2), is a highly selective and environmentally friendly extraction method. researchgate.netnih.govcore.ac.uk The solvent properties of supercritical fluids can be tuned by altering pressure and temperature, allowing for the selective extraction of specific compounds. researchgate.netcore.ac.uk While CO2 is non-polar, the addition of a co-solvent like ethanol (B145695) is often necessary to efficiently extract more polar compounds such as flavonoid glycosides. nih.gov Research on the extraction of kaempferol and its derivatives has shown that SFE with an ethanol co-solvent can yield extracts with high concentrations of the target compounds, often surpassing the efficiency of conventional solvent extraction methods. nih.govmdpi.com

Interactive Data Table: Comparison of Green Extraction Technologies for Flavonoids

TechnologyPrincipleAdvantagesKey Parameters
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating of solvent and sample.Short extraction time, reduced solvent volume, higher extraction rate. researchgate.netmdpi.comMicrowave power, time, solvent type, liquid-to-solid ratio. mdpi.com
Ultrasound-Assisted Extraction (UAE) Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. frontiersin.orgReduced extraction time, lower energy consumption, suitable for thermolabile compounds. nih.govbrieflands.comFrequency, power, time, temperature, solvent. thaiscience.infobrieflands.com
Supercritical Fluid Extraction (SFE) Utilizes a fluid above its critical temperature and pressure as the solvent.High selectivity, solvent-free extracts, mild operating temperatures. researchgate.netnih.govPressure, temperature, co-solvent percentage, flow rate. nih.gov

Chromatographic Purification Strategies for Kaempferol Rhamnoside

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of Kaempferol Rhamnoside.

Column chromatography is a fundamental and widely used technique for the separation of compounds from a mixture. medilam.ac.ir

Silica (B1680970) Gel Column Chromatography: Silica gel is a polar stationary phase that is effective for separating compounds based on their polarity. mdpi.cominformaticsjournals.co.in In the purification of kaempferol glycosides, a crude extract is loaded onto a silica gel column, and a gradient of solvents with increasing polarity is used for elution. researchgate.netasianpubs.orgscielo.org.mx For example, a mobile phase starting with a non-polar solvent like hexane (B92381) and gradually incorporating a more polar solvent like ethyl acetate (B1210297) can effectively separate flavonoids. informaticsjournals.co.in

Macroporous Adsorption Resin (MAR): MARs are non-polar or weakly polar adsorbents with a large surface area, making them suitable for the separation and enrichment of flavonoids from aqueous extracts. The extract is passed through the MAR column, where the flavonoids are adsorbed. After washing away impurities, the target compounds are eluted with a solvent like ethanol. This technique has been successfully used in the purification of various kaempferol glycosides. mdpi.com

For achieving high purity, preparative HPLC is often the final step in the isolation process. lcms.cznih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. knauer.netresearchgate.net By carefully selecting the column (e.g., C18) and optimizing the mobile phase composition (often a mixture of water, acetonitrile (B52724) or methanol, and an acid like formic acid), it is possible to isolate Kaempferol Rhamnoside with very high purity. lcms.czresearchgate.net The combination of column chromatography followed by preparative HPLC is a powerful strategy for obtaining pure flavonoids from complex plant extracts. nih.gov

Interactive Data Table: Chromatographic Purification Techniques

TechniqueStationary PhasePrinciple of SeparationApplication for Kaempferol Rhamnoside
Silica Gel Column Chromatography Silica Gel (polar)Adsorption chromatography based on polarity. informaticsjournals.co.inSeparation from less polar and more polar impurities using a solvent gradient. researchgate.netasianpubs.org
Macroporous Adsorption Resin Non-polar or weakly polar polymerAdsorption based on hydrophobicity and molecular size.Enrichment from aqueous extracts and removal of highly polar impurities. mdpi.com
Preparative HPLC e.g., C18 (non-polar)Reversed-phase chromatography based on hydrophobicity. lcms.czFinal high-purity isolation of the target compound. lcms.cznih.gov

Cutting-Edge Analytical Characterization and Quantification Approaches

Once isolated, the precise structure and quantity of Kaempferol Rhamnoside must be determined using advanced analytical techniques.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Kaempferol Rhamnoside

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of natural products. currenta.de It provides highly accurate mass measurements, typically to four decimal places, which allows for the determination of the elemental composition of the molecule and its fragments. currenta.de

When coupled with a separation technique like liquid chromatography (LC-HRMS), it allows for the analysis of complex mixtures. The ionization technique most commonly used for flavonoids is Electrospray Ionization (ESI). currenta.de In the mass spectrometer, the molecule is ionized, and its exact mass is measured. Further fragmentation of the molecular ion (tandem mass spectrometry or MS/MS) provides valuable structural information. preprints.orgresearchgate.net The fragmentation pattern of Kaempferol Rhamnoside would reveal the loss of the rhamnose and robinose sugar moieties, resulting in a fragment ion corresponding to the kaempferol aglycone. ekb.egmdpi.com This characteristic fragmentation is key to confirming the identity of the glycoside.

Interactive Data Table: Exemplary HRMS Data for Flavonoid Glycoside Analysis

ParameterDescriptionSignificance for Kaempferol Rhamnoside
Accurate Mass Measurement Provides the mass of the molecular ion with high precision (e.g., m/z 595.1650 for C27H30O15 + H+). scielo.org.mxAllows for the unambiguous determination of the elemental formula. currenta.de
MS/MS Fragmentation Induces fragmentation of the parent ion to produce daughter ions.Shows characteristic losses of sugar units (e.g., rhamnose, 146 Da), confirming the glycosidic nature and identifying the aglycone (kaempferol, m/z 285). ekb.egmdpi.com
Isotope Pattern The relative abundance of isotopic peaks.Confirms the elemental composition derived from the accurate mass. currenta.de

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like Kaempferol Rhamnorobinoside. Advanced 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HMQC/HSQC, and HMBC) provide detailed information on the molecule's carbon skeleton, the nature and position of substituents, the identity of sugar moieties, and the specific linkages between them. nih.govlongdom.org

The ¹H-NMR spectrum reveals the proton signals of the kaempferol aglycone and the sugar units. For the kaempferol part, characteristic signals in the aromatic region confirm the substitution pattern of the A and B rings. b-cdn.net For the sugar moieties, the anomeric proton signals (H-1'' and H-1''') are particularly important. Their chemical shifts and coupling constants (J-values) are diagnostic for determining their anomeric configuration (α or β). b-cdn.netresearchgate.net

The ¹³C-NMR spectrum provides the carbon framework of the entire molecule. Glycosylation at a specific hydroxyl group on the kaempferol aglycone, typically C-3, results in a downfield shift for the α-carbon and an upfield shift for the β-carbons relative to the aglycone. b-cdn.net The specific point of attachment between the rhamnose and glucose units (the interglycosidic linkage) is determined by observing a downfield shift of the carbon atom at the linkage point. For instance, in a related compound, a 1'''→6'' interglycosidic linkage was deduced from the downfield shift of the C-6'' signal. b-cdn.net Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming these linkages by showing long-range correlations between the anomeric proton of one sugar and the carbon of the other sugar at the linkage site. researchgate.net

The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the identity as this compound and defining its precise stereochemistry, including the α- or β-configuration of the glycosidic bonds. nih.gov

Table 1: Illustrative NMR Spectral Data for a Kaempferol Diglycoside (Kaempferol 3-O-β-D-rutinoside) in DMSO-d₆ b-cdn.net

Atom ¹³C-NMR (δ ppm) ¹H-NMR (δ ppm, J in Hz)
Kaempferol Aglycone
2157.15-
3133.61-
4177.64-
5161.57-
699.556.18 (d)
7166.16-
894.396.40 (d)
9157.04-
10103.95-
1'121.26-
2'/6'131.287.98 (d, J=8.69)
3'/5'115.596.89 (d, J=8.69)
4'160.51-
Glucose Moiety
1''101.965.30 (d, J=7.30)
2''74.63-
3''76.84-
4''70.79-
5''76.16-
6''67.36-
Rhamnose Moiety
1'''101.264.39 (s)
2'''70.34-
3'''71.05-
4'''72.30-
5'''68.71-
6'''18.330.99 (d, J=6.06)

Chiral Chromatography and Spectroscopic Methods for Isomer Differentiation

This compound possesses multiple chiral centers, leading to the possibility of various stereoisomers. Chiral chromatography is a powerful technique for the separation of these isomers. sigmaaldrich.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers or diastereomers of the analyte. phenomenex.com Molecules are separated based on the differential stability of the transient diastereomeric complexes formed between the isomers and the CSP. chromatographyonline.com

For flavonoid glycosides, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have demonstrated broad chiral recognition capabilities. chromatographyonline.commdpi.com The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. mdpi.com By passing a solution of mixed isomers through a chiral HPLC column, isomers with stronger interactions with the CSP will be retained longer, resulting in different elution times and thus, separation. phenomenex.com

The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol) to reversed-phase or polar organic modes, is critical and can significantly influence the selectivity and resolution of the separation. chromatographyonline.commdpi.com Supercritical fluid chromatography (SFC) with chiral columns is also emerging as a green and efficient alternative for enantioseparation. mdpi.comchromatographyonline.com

Once separated, spectroscopic methods can further aid in differentiation. While standard UV spectroscopy is generally not sufficient to distinguish between stereoisomers, techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can provide distinct spectra for different enantiomers, confirming their chiral nature.

Quantitative Analytical Method Development and Validation for this compound in Research Matrices (e.g., RP-HPLC, UV Detection)

Accurate quantification of this compound in various research matrices, such as plant extracts or biological samples, is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is the most common and reliable method for this purpose. ijariie.comccsenet.org

The development of a quantitative method involves optimizing several chromatographic parameters. A C18 column is typically used as the stationary phase, providing good retention for moderately polar compounds like flavonoid glycosides. ijariie.comresearchgate.net The mobile phase usually consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and acidified water (often with formic or phosphoric acid to improve peak shape and resolution). ijariie.cominnovareacademics.in Detection is performed at a wavelength corresponding to one of the compound's UV absorption maxima. Kaempferol and its glycosides exhibit strong absorbance around 265 nm and 365-370 nm. ccsenet.orgsielc.compsu.edu

Before routine use, the developed method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, reproducibility, and accuracy. ijariie.cominformaticsjournals.co.in Key validation parameters include:

Selectivity: The ability to distinguish the analyte from other components in the sample matrix. researchgate.net

Linearity: Establishing a linear relationship between the detector response (peak area) and the analyte concentration over a specific range. ijariie.cominnovareacademics.in

Accuracy: Determined through recovery studies by spiking a known amount of standard into a matrix; values are typically expected to be within 98-102%. ijariie.comresearchgate.net

Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (%RSD) typically required to be less than 2%. ijariie.cominnovareacademics.in

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. innovareacademics.inresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. innovareacademics.inresearchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). ijariie.cominnovareacademics.in

Table 2: Typical Validation Parameters for the HPLC-UV Quantification of Kaempferol and Related Flavonoids ijariie.cominnovareacademics.inresearchgate.netnih.gov

Parameter Typical Value / Range
Linearity Range (µg/mL) 0.25 - 12 µg/mL
Correlation Coefficient (R²) > 0.998
Accuracy (% Recovery) 98% - 105%
Precision (%RSD) < 2.0%
LOD (µg/mL) 0.015 - 0.42 µg/mL
LOQ (µg/mL) 0.045 - 1.27 µg/mL
Detection Wavelength (nm) ~265 nm or ~368 nm

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that enables the rapid analysis of compounds directly from their native state with little or no sample preparation. ojp.govjeolusa.com This method is highly advantageous for the high-throughput screening of samples for the presence of target compounds like this compound. mdpi.com

The DART process involves directing a heated stream of metastable gas, typically helium or nitrogen, at the sample, which can be a solid, liquid, or gas. ojp.govresearchgate.net The excited gas ionizes ambient molecules (like water), which then transfer a proton to the analyte molecule. researchgate.net This soft ionization process typically results in a simple mass spectrum dominated by the protonated molecule [M+H]⁺. researchgate.net

The key benefits of DART-MS include its speed, with analysis times of seconds per sample, and the elimination of time-consuming extraction and chromatographic separation steps. mdpi.comnih.gov For research on this compound, DART-MS can be used to:

Rapidly screen plant extracts or fractions to confirm the presence of the compound. mdpi.comnih.gov

Directly analyze surfaces for the compound's presence. jeolusa.com

Monitor chemical reactions in real-time.

When coupled with a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, DART can provide highly accurate mass measurements. nih.gov This allows for the determination of the elemental formula of the detected ion, greatly increasing the confidence in the identification of this compound. nih.gov

Biosynthesis and Metabolic Engineering of Kaempferol Rhamnorobinoside

Enzymatic Pathways and Genes Involved in Kaempferol (B1673270) Rhamnoside Biosynthesis

The formation of kaempferol and its glycosides is a multi-step process that originates from the phenylpropanoid pathway. numberanalytics.comwikipedia.org This intricate series of reactions involves several key enzymes and intermediate molecules that progressively build the complex flavonoid structure.

Flavonoid 3'-hydroxylase (F3'H), encoded by the TRANSPARENT TESTA 7 (TT7) gene in Arabidopsis thaliana, is a critical enzyme that determines the type of flavonol produced in a plant. oup.comnih.gov Its primary role is to hydroxylate the B-ring of flavonoids at the 3' position. oup.com Specifically, F3'H catalyzes the conversion of dihydrokaempferol (B1209521) to dihydroquercetin or kaempferol to quercetin (B1663063). oup.com

Therefore, the TT7 enzyme actively diverts precursors away from the kaempferol-specific branch of the pathway. oup.comnih.gov In loss-of-function tt7 mutants, the pathway is blocked at this hydroxylation step. nih.govbiorxiv.org This blockage prevents the synthesis of quercetin and leads to a significant accumulation of kaempferol and its derivatives, such as kaempferol-3-rhamnoside. nih.govcsic.esresearchgate.net This overaccumulation in tt7 mutants highlights the pivotal role of F3'H in regulating the metabolic flux between different flavonol end-products. nih.govnih.gov The study of these mutants has been instrumental in understanding how altering flavonol composition affects plant development and traits like seed longevity. biorxiv.orgcsic.es

Glycosylation is a crucial final step in the biosynthesis of many flavonoids, enhancing their stability and solubility. oup.com The rhamnosylation of kaempferol is catalyzed by specific UDP-sugar-dependent glycosyltransferases (UGTs). In Arabidopsis, the enzyme UGT78D1 has been identified as a flavonol 3-O-rhamnosyltransferase. uniprot.orgresearchgate.net It specifically transfers a rhamnose group from a UDP-rhamnose donor molecule to the 3-hydroxyl position of the kaempferol aglycone, forming kaempferol 3-O-rhamnoside. csic.esuniprot.org

The activity of UGT78D1 is essential for the formation of this specific glycoside. nih.gov Genetic analyses have positioned UGT78D1 as a key player, along with TT7, in modulating the accumulation of kaempferol derivatives that influence physiological processes such as seed coat development. nih.govcsic.es Other UGTs, such as UGT89C1, can further glycosylate the molecule, for instance by adding a rhamnose to the 7-hydroxyl position to create kaempferol 3,7-di-rhamnoside. researchgate.net

The biosynthesis of all flavonoids, including kaempferol, begins with the phenylpropanoid pathway, which converts the amino acid phenylalanine into key intermediates. numberanalytics.comwikipedia.orgnih.gov

The pathway proceeds through the following major steps:

Phenylalanine to Cinnamic Acid : The pathway starts with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL). numberanalytics.com

Hydroxylation to p-Coumaric Acid : Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. numberanalytics.com

Activation to 4-Coumaroyl-CoA : The intermediate p-coumaric acid is activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA. numberanalytics.comnih.gov

Formation of Naringenin (B18129) Chalcone (B49325) : Chalcone synthase (CHS), a pivotal enzyme encoded by the TT4 gene, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. numberanalytics.comwikipedia.orgoup.com

Isomerization to Naringenin : Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. oup.comnih.govbiorxiv.org

Conversion to Kaempferol : Naringenin serves as a central precursor. It is first hydroxylated by flavanone 3-hydroxylase (F3H) to create dihydrokaempferol. nih.govnih.govresearchgate.net Subsequently, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol kaempferol. nih.govnih.govresearchgate.net

This kaempferol aglycone is then available for glycosylation by enzymes like UGT78D1 to form kaempferol rhamnoside.

Table 1: Key Enzymes in the Biosynthesis of Kaempferol Rhamnoside

Enzyme Gene (in Arabidopsis) Step in Pathway
Phenylalanine Ammonia-Lyase PAL Phenylalanine → Cinnamic Acid
Cinnamate 4-Hydroxylase C4H Cinnamic Acid → p-Coumaric Acid
4-Coumarate-CoA Ligase 4CL p-Coumaric Acid → 4-Coumaroyl-CoA
Chalcone Synthase CHS (TT4) 4-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone
Chalcone Isomerase CHI (TT5) Naringenin Chalcone → Naringenin
Flavanone 3-Hydroxylase F3H (TT6) Naringenin → Dihydrokaempferol
Flavonol Synthase FLS1 Dihydrokaempferol → Kaempferol
Flavonoid 3'-Hydroxylase F3'H (TT7) Dihydrokaempferol → Dihydroquercetin (competing pathway)
Flavonol 3-O-Rhamnosyltransferase UGT78D1 Kaempferol → Kaempferol 3-O-Rhamnoside

Regulation of Kaempferol Rhamnoside Accumulation in Biological Systems

The accumulation of kaempferol rhamnoside is tightly regulated at multiple levels, including genetic, developmental, and environmental controls. A primary regulatory point is the expression of the TT7 gene, which encodes Flavonoid 3'-hydroxylase (F3'H). csic.es The activity of this enzyme channels precursors toward quercetin synthesis, thereby limiting the pool of kaempferol available for rhamnosylation. oup.comnih.gov Consequently, in tt7 mutants, the lack of F3'H activity leads to a significant overaccumulation of kaempferol-3-rhamnoside, which can impact seed coat development and longevity. nih.govcsic.esresearchgate.net

The expression of the glycosyltransferase UGT78D1 is another critical control point, as it directly catalyzes the final rhamnosylation step. csic.esresearchgate.net The accumulation of specific kaempferol glycosides, like kaempferol 3-O-rhamnoside-7-O-rhamnoside, has been shown to act as an endogenous inhibitor of polar auxin transport in plants, suggesting that the regulation of these compounds is integrated with hormonal signaling pathways to control plant growth. researchgate.netnih.gov

Furthermore, the entire flavonoid biosynthesis pathway is regulated by transcription factors (including MYB and WRKY families) that respond to developmental cues and environmental stresses such as UV light, heat, and high salinity. nih.govfrontiersin.org For instance, combined heat and salt stress can enhance the accumulation of kaempferol and quercetin by upregulating key biosynthetic genes like F3H and FLS. frontiersin.org This indicates that the production of kaempferol derivatives is part of a broader stress-response mechanism in plants.

Chemoenzymatic Synthesis and Biotransformation Approaches for Kaempferol Rhamnoside Derivatives

Beyond natural biosynthesis, scientific approaches have been developed to produce kaempferol glycosides using controlled biological systems. Biotransformation, which utilizes plant cell cultures or microorganisms, is a key strategy for the glycosylation of flavonoid aglycones.

For example, in vitro suspension cultures of Astragalus vesicarius ssp. carniolicus have demonstrated the ability to convert exogenously supplied kaempferol into kaempferol-O-glycoside. pensoft.net In these systems, the efficiency of biotransformation was shown to be dependent on the concentration of the precursor fed to the culture. pensoft.net Similarly, fermentation with filamentous fungi such as Rhizopus oryzae and R. azygosporus can be used for the reverse reaction: the deglycosylation of complex kaempferol glycosides from plant extracts (e.g., from cauliflower leaves) to produce the aglycone or simpler glucosides like kaempferol-3-glucoside. mdpi.com Such methods allow for the specific modification of flavonoids, which can be difficult to achieve through purely chemical synthesis due to the need for complex protection and deprotection steps.

Metabolic Engineering Strategies for Enhanced Kaempferol Rhamnoside Production in Model Systems

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable platform for the de novo production of valuable flavonoids like kaempferol and its glycosides. nih.govnih.gov This strategy involves introducing the entire plant biosynthetic pathway into a microbial host and optimizing metabolic fluxes to maximize product yield.

Key strategies for enhancing production include:

Pathway Reconstruction : The heterologous expression of all necessary plant genes—from the initial phenylpropanoid pathway (e.g., TAL, 4CL, CHS, CHI) to the final tailoring enzymes (F3H, FLS, and UGTs)—is the foundational step. nih.govnih.gov For example, to produce kaempferol 3-O-rhamnoside in E. coli, five genes including tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), and the specific flavonol 3-O-rhamnosyltransferase (UGT78D1) were introduced. nih.gov

Increasing Precursor Supply : The production of flavonoids is often limited by the availability of precursors like malonyl-CoA and the aromatic amino acid L-tyrosine. nih.govnih.gov Engineering strategies have focused on overexpressing pathways that lead to increased intracellular pools of these molecules. In yeast, overexpressing the acetyl-CoA biosynthetic pathway has been shown to improve kaempferol titers. nih.gov

Enzyme Screening and Optimization : The efficiency of heterologous enzymes can vary. Screening for highly active enzymes, such as a potent FLS from Populus deltoides, can overcome bottlenecks in the pathway. nih.gov In some cases, increasing the copy number of a rate-limiting enzyme, like FLS, has been shown to reduce the accumulation of unwanted intermediates and boost the final product yield. nih.gov

Process Optimization : Fermentation conditions, such as using a fed-batch process, can significantly improve titers by maintaining optimal growth and production environments. nih.govnih.gov

Using these combined approaches, researchers have successfully engineered microbial strains to produce kaempferol and its derivatives directly from simple carbon sources like glucose, with reported titers reaching up to 956 mg/L for kaempferol in yeast and 57 mg/L for kaempferol 3-O-rhamnoside in E. coli. nih.govnih.gov

Table 2: Examples of Metabolic Engineering for Kaempferol and Glycoside Production

Host Organism Target Compound Key Engineering Strategies Final Titer
Escherichia coli Kaempferol 3-O-Rhamnoside Introduction of 5 biosynthetic genes (TAL, 4CL, CHS, FLS, UGT78D1); engineered host for increased tyrosine production. nih.gov 57 mg/L
Saccharomyces cerevisiae Kaempferol Pathway reconstruction; screening of F3H and FLS enzymes; amplification of rate-limiting FLS; increased malonyl-CoA supply. nih.gov 956 mg/L
Saccharomyces cerevisiae Kaempferol Overexpression of acetyl-CoA pathway; p-coumarate feeding; fed-batch fermentation. nih.gov 66.29 mg/L
Escherichia coli Quercitrin (Quercetin 3-O-rhamnoside) Sucrose metabolism engineering for UDP-sugar supply; overexpression of interconverting enzymes (galE, MUM4) and rhamnosyltransferase (RhaGT). d-nb.info 1.12 g/L

Mechanistic Investigations of Kaempferol Rhamnorobinoside Bioactivity in Vitro and Pre Clinical Models

Cellular and Molecular Targets of Kaempferol (B1673270) Rhamnorobinoside

Receptor Binding and Ligand-Protein Interaction Studies (e.g., Aryl Hydrocarbon Receptor (AhR))

While direct binding studies of Kaempferol Rhamnorobinoside to the Aryl Hydrocarbon Receptor (AhR) are not extensively detailed in the provided results, the broader class of flavonoids, including kaempferol and its glycosides, are known to interact with various cellular receptors. For instance, kaempferol and its glycoside, kaempferol 7-O-rhamnoside, have been shown to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1). nih.gov Competitive ELISA and biolayer interferometry (BLI) assays demonstrated that both kaempferol and kaempferol 7-O-rhamnoside can block this crucial immune checkpoint interaction. nih.gov In silico docking simulations further elucidated the potential binding modes of these compounds to the PD-1/PD-L1 complex. nih.gov

Elucidation of Signaling Pathways Modulated by this compound

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for transmitting extracellular signals to intracellular targets, thereby regulating processes like cell proliferation, differentiation, and apoptosis. news-medical.net Kaempferol and its derivatives have been shown to modulate the MAPK/ERK pathway in various cell types.

In some cancer cells, kaempferol has been observed to decrease the phosphorylation of p-MEK and p-ERK in a concentration-dependent manner, without affecting the total levels of MEK and ERK. nih.gov This suggests an inhibitory effect on the activation of the ERK pathway, which can contribute to its anti-proliferative and pro-apoptotic effects. nih.gov For example, in MC-3 cells, kaempferol decreased the expression of phosphorylated ERK (p-ERK) while increasing the expression of phosphorylated JNK (p-JNK) and p-p38, indicating that its apoptotic effects are mediated through the MAPK pathway. nih.gov Similarly, in pancreatic cancer cells, kaempferol treatment led to a significant decrease in the phosphorylation levels of ERK1/2. nih.gov

However, in other contexts, kaempferol has been shown to increase the phosphorylation of ERK1/2. nih.gov For instance, in certain colorectal cancer cell lines, kaempferol upregulated the expression of p-p38 MAPK and downregulated the expression of p-JNK and p-ERK, inducing apoptosis. frontiersin.org The specific effect of kaempferol on the MAPK/ERK pathway appears to be cell-type and context-dependent.

NF-κB Signaling Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. frontiersin.orgmdpi.com A significant body of evidence indicates that kaempferol and its rhamnoside derivatives are potent inhibitors of the NF-κB signaling pathway. nih.govitjfs.complos.orgnih.govnih.govbiomolther.org

The primary mechanism by which kaempferol inhibits NF-κB is by preventing the degradation of its inhibitory protein, IκBα. nih.govbiomolther.org Under normal conditions, NF-κB is held inactive in the cytoplasm by IκBα. frontiersin.org Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. frontiersin.org Kaempferol has been shown to inhibit the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing the nuclear translocation of the active p65 subunit of NF-κB. nih.govbiomolther.org

This inhibition of NF-κB activation by kaempferol has been observed in various experimental models. For instance, in macrophages stimulated with IL-6, kaempferol was found to inhibit the activation and nuclear translocation of both STAT3 and NF-κB, leading to the attenuation of COX-2 expression. nih.gov Similarly, in a model of severe acute pancreatitis, kaempferol treatment decreased the expression of phosphorylated p65, indicating an inhibition of NF-κB activation. itjfs.com Furthermore, in aged rats, dietary kaempferol was shown to suppress age-related NF-κB activation by inhibiting the AGE-induced activation of NADPH oxidase. nih.gov The consistent and potent inhibition of the NF-κB pathway underscores its importance in the anti-inflammatory and chemopreventive effects of kaempferol and its derivatives.

PI3K/Akt/mTOR Axis Influence

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.commdpi.com Its dysregulation is frequently implicated in the development and progression of diseases like cancer. mdpi.com Kaempferol and its glycosides have been shown to exert influence over this axis in several in vitro and pre-clinical models.

In human cervical cancer cells, kaempferol has been found to induce both apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway. nih.gov This suggests a potential therapeutic role for the compound in cancers where this pathway is overactive. Similarly, in human malignant melanoma cells (A375), kaempferol demonstrates potent anticancer effects by inducing apoptosis and cell cycle arrest at the G2/M phase, which is accompanied by a reduction in the protein levels of PI3K, Akt, and mTOR. mdpi.com

The influence of kaempferol on this pathway extends to other cell types as well. For instance, it has been shown to possess a bone-sparing effect through the modulation of the PI3K/Akt/mTOR signaling pathway. mdpi.com Furthermore, in human endothelial cells, kaempferol has been observed to alleviate the detrimental effects of oxidized low-density lipoprotein (ox-LDL) by up-regulating autophagy through the inhibition of the PI3K/Akt/mTOR pathway.

Studies in renal cancer have also highlighted the role of kaempferol in modulating this pathway. It has been shown to inhibit the metastasis of renal cancer cells by decreasing the expression of Akt. researchgate.net This inhibition of the PI3K/Akt pathway can also lead to cell cycle arrest at the G2/M phase in renal tumor cells. researchgate.net

The table below summarizes the observed effects of kaempferol on the PI3K/Akt/mTOR axis in different cellular models.

Cell Line/ModelObserved Effect of KaempferolOutcome
Human Cervical Cancer CellsInhibition of PI3K/Akt/mTOR pathwayInduction of apoptosis and autophagy nih.gov
Human Malignant Melanoma (A375)Reduction in PI3K, Akt, and mTOR protein levelsInduction of apoptosis and G2/M cell cycle arrest mdpi.com
Bone CellsModulation of PI3K/Akt/mTOR signalingBone-sparing effect mdpi.com
Human Endothelial CellsInhibition of PI3K/Akt/mTOR pathwayAlleviation of ox-LDL-induced apoptosis via autophagy
Renal Cancer CellsDecreased expression of AktInhibition of metastasis and G2/M cell cycle arrest researchgate.net

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. mdpi.comfrontiersin.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1. mdpi.comfrontiersin.org Kaempferol and its derivatives have been shown to activate this protective pathway in various experimental models.

In studies involving vascular damage, kaempferol has been demonstrated to protect blood vessels from oxidative stress and inflammation by activating the Nrf2/HO-1 signaling pathway. frontiersin.orgnih.gov Treatment with kaempferol led to increased protein levels of both Nrf2 and HO-1 in human umbilical vein endothelial cells (HUVECs) and in the aortic tissues of animal models. nih.gov This activation was associated with a reduction in oxidative stress markers and inflammatory cytokines. nih.gov

The activation of the Nrf2/HO-1 pathway by kaempferol has also been observed in the context of cancer and other diseases. It is considered an effective agent in targeting the Nrf2 signaling pathway to combat oxidative stress in cancers. mdpi.com For instance, in human pulmonary alveolar epithelial cells, kaempferol was found to induce HO-1 expression in a time- and concentration-dependent manner. mdpi.com This induction was mediated by the activation of Nrf2. mdpi.com

Furthermore, in a rat model of Alzheimer's disease, kaempferol was shown to activate both Nrf2 and beclin-1 expression in the hippocampus, suggesting a potential neuroprotective role through the modulation of this pathway. gums.ac.ir In macrophages, kaempferol was found to inhibit lipopolysaccharide (LPS)-induced pyroptosis by activating the Nrf2 pathway, leading to increased levels of glutathione (B108866) (GSH) and HO-1. nih.gov This activation was confirmed by the observation of Nrf2 nuclear translocation. nih.gov

The table below summarizes key findings on the activation of the Nrf2/HO-1 pathway by kaempferol.

Cell/Animal ModelKey FindingsOutcome
Human Umbilical Vein Endothelial Cells (HUVECs) & Mouse Aortic TissueIncreased protein levels of Nrf2 and HO-1. nih.govProtection against oxidative stress- and inflammation-induced vascular damage. frontiersin.orgnih.gov
Human Pulmonary Alveolar Epithelial CellsTime- and concentration-dependent induction of HO-1 protein expression via Nrf2 activation. mdpi.comPotential protection against pulmonary inflammation. mdpi.com
Rat Model of Alzheimer's DiseaseActivation of Nrf2 and beclin-1 expression in the hippocampus. gums.ac.irPotential neuroprotective effects. gums.ac.ir
MacrophagesPromotion of Nrf2 nuclear translocation; increased GSH and HO-1 levels. nih.govInhibition of LPS-induced pyroptosis and oxidative stress. nih.gov

Apoptotic and Autophagic Pathway Induction in Cellular Systems

Kaempferol and its glycosides have been extensively studied for their ability to induce programmed cell death, specifically apoptosis and autophagy, in various cancer cell models. nih.govnih.govnih.gov These processes are critical for eliminating damaged or cancerous cells and maintaining tissue homeostasis. gums.ac.irnih.gov

Apoptosis Induction:

Apoptosis, or programmed cell death, is a tightly regulated process that plays a crucial role in development and tissue maintenance. nih.gov Kaempferol has been shown to induce apoptosis in a variety of cancer cell lines through multiple mechanisms. In human breast cancer MDA-MB-453 cells, kaempferol exposure led to cell cycle arrest at the G2/M phase and a significant increase in the percentage of apoptotic cells. nih.gov This was associated with the up-regulation and phosphorylation of the tumor suppressor protein p53. nih.gov

Similarly, in human gallbladder cancer cells, kaempferol treatment resulted in G0/G1 phase arrest and a dose-dependent increase in apoptosis. europeanreview.org This was accompanied by the release of cytochrome C from the mitochondria and the activation of caspases-9 and -3, key executioners of the apoptotic cascade. europeanreview.org In pancreatic cancer cells, kaempferol has also been shown to dose-dependently inhibit growth by inducing apoptosis. mdpi.com

Autophagy Induction:

Autophagy is a cellular degradation process that removes damaged organelles and misfolded proteins, playing a dual role in both cell survival and cell death. gums.ac.irspringermedizin.de Kaempferol has been found to induce autophagy in several cancer cell types. In human cervical cancer cells, kaempferol was shown to induce autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov

In human hepatic cancer cells (SK-HEP-1), kaempferol treatment led to autophagic cell death, evidenced by the formation of double-membrane vacuoles and the cleavage of microtubule-associated protein 1 light chain 3 (LC3), a key marker of autophagy. nih.gov This was associated with the upregulation of autophagy-related proteins like Atg5, Atg7, Atg12, and beclin-1. nih.gov In gastric cancer cells, kaempferol was found to induce autophagic cell death through the activation of the IRE1-JNK-CHOP signaling pathway, which is indicative of an endoplasmic reticulum stress response. nih.gov

The following table provides a summary of the pro-apoptotic and pro-autophagic effects of kaempferol in different cancer cell lines.

Cell LinePathway/MechanismOutcome
Human Breast Cancer (MDA-MB-453)G2/M cell cycle arrest, p53 upregulationApoptosis induction nih.gov
Human Gallbladder CancerG0/G1 cell cycle arrest, cytochrome C release, caspase activationApoptosis induction europeanreview.org
Human Cervical CancerInhibition of PI3K/AKT/mTOR pathwayAutophagy and apoptosis induction nih.gov
Human Hepatic Cancer (SK-HEP-1)Upregulation of Atg proteins, LC3 cleavageAutophagic cell death nih.gov
Gastric CancerActivation of IRE1-JNK-CHOP pathwayAutophagic cell death nih.gov

Oxidative Stress Response and Antioxidant Mechanisms of this compound in Cellular and Pre-clinical Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. mdpi.compreprints.org Kaempferol rhamnoside and its aglycone, kaempferol, have demonstrated significant antioxidant properties in a variety of in vitro and pre-clinical studies. mdpi.comnih.govnih.gov

These compounds exert their antioxidant effects through multiple mechanisms, including the direct scavenging of free radicals, the modulation of endogenous antioxidant enzyme activities, and the inhibition of lipid peroxidation. mdpi.comnih.govnih.gov

Free Radical Scavenging Activities (e.g., DPPH, Hydrogen Peroxide)

Kaempferol and its glycosides have shown potent free radical scavenging capabilities in various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant activity of compounds. researchgate.net Kaempferol has been reported to exhibit strong DPPH radical scavenging activity, with one study reporting an IC50 value of 0.004349 mg/mL, indicating a stronger antioxidant activity than rutin. researchgate.net Another study found that kaempferol exhibited significant inhibition of DPPH activity with an IC50 value of 40.3 μg/mL. researchgate.net

Kaempferol-3-O-alpha-L-rhamnoside, isolated from Pithecellobium dulce leaves, also demonstrated strong DPPH radical scavenging activity. nih.gov In addition to scavenging DPPH radicals, kaempferol has been shown to scavenge other reactive species. For instance, it has been found to scavenge superoxide (B77818) radicals (O₂⁻). nih.gov Furthermore, kaempferol has been shown to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.gov

The free radical scavenging activity of kaempferol is attributed to its molecular structure, specifically the presence of hydroxyl groups that can donate a hydrogen atom to stabilize free radicals. mdpi.com

Modulation of Endogenous Antioxidant Enzymes (e.g., Glutathione Peroxidase, Superoxide Dismutase, Catalase)

In addition to direct radical scavenging, kaempferol can enhance the body's own antioxidant defense system by modulating the activity of endogenous antioxidant enzymes. nih.gov These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), play a crucial role in neutralizing ROS. nih.govoatext.com

In a study with streptozotocin-induced diabetic rats, oral treatment with kaempferol caused a significant increase in the activities of SOD, CAT, and GPX in the liver, kidney, and heart. nih.gov The levels of non-enzymatic antioxidants like reduced glutathione (GSH), vitamin C, and vitamin E were also restored to near-normal levels in kaempferol-treated diabetic rats. nih.gov

Another study investigating the effects of kaempferol on prostate organoids found that it upregulated the mRNA expression levels of Nrf2, HO-1, NQO-1, and SOD1, further demonstrating its ability to bolster the cellular antioxidant defense system. mdpi.com

The table below summarizes the effect of kaempferol on endogenous antioxidant enzymes in a pre-clinical model of diabetes.

Enzyme/AntioxidantEffect of Kaempferol Treatment in Diabetic Rats
Superoxide Dismutase (SOD)Significant increase in activity nih.gov
Catalase (CAT)Significant increase in activity nih.gov
Glutathione Peroxidase (GPX)Significant increase in activity nih.gov
Reduced Glutathione (GSH)Elevation of levels to near normal nih.gov

Inhibition of Lipid Peroxidation and Oxidative Damage

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and is a key indicator of oxidative stress. nih.gov Kaempferol and its glycosides have been shown to effectively inhibit lipid peroxidation.

Kaempferol-3-O-alpha-L-rhamnoside was found to inhibit AAPH-induced lipid peroxidation in a human erythrocyte suspension model. nih.gov In another study, kaempferol demonstrated the ability to inhibit FeSO₄/H₂O₂-induced lipid peroxidation in rat liver homogenates, with an IC50 value of 9.69 μM. mdpi.com

Furthermore, kaempferol has been shown to protect against oxidative damage to other biomolecules. For example, kaempferol-3-O-alpha-L-rhamnoside effectively inhibited AAPH-induced oxidation of pUC19 plasmid DNA. nih.gov However, it is worth noting that under certain conditions, particularly in the presence of metal ions like iron(III) or copper(II), kaempferol has been observed to have pro-oxidant properties, inducing DNA degradation and lipid peroxidation in isolated rat-liver nuclei. nih.gov This suggests a dual role for kaempferol in mutagenesis and carcinogenesis depending on the cellular environment. nih.gov

Experimental ModelKey FindingOutcome
Human Erythrocyte SuspensionInhibition of AAPH-induced lipid peroxidation by Kaempferol-3-O-alpha-L-rhamnoside. nih.govProtection of cell membranes from oxidative damage. nih.gov
Rat Liver HomogenatesInhibition of FeSO₄/H₂O₂-induced lipid peroxidation by kaempferol. mdpi.comHepatoprotective effect against oxidative stress. mdpi.com
pUC19 Plasmid DNAInhibition of AAPH-induced DNA oxidation by Kaempferol-3-O-alpha-L-rhamnoside. nih.govProtection of genetic material from oxidative damage. nih.gov
Isolated Rat-Liver NucleiInduction of DNA degradation and lipid peroxidation in the presence of Fe(III) or Cu(II). nih.govPotential pro-oxidant activity under specific conditions. nih.gov

Inflammatory Cascade Modulation by this compound in Cellular and Animal Models

Cytokine and Chemokine Production Regulation (e.g., IL-1β, TNF-α, IL-6)

Kaempferol rhamnoside has been shown to effectively regulate the production of key pro-inflammatory cytokines and chemokines. In a mouse model of allergic asthma, kaempferol-3-O-rhamnoside significantly inhibited the increase in Th2 cytokines, including IL-4, IL-5, and IL-13, as well as the pro-inflammatory cytokine TNF-α. nih.gov Similarly, in a study on herpes simplex virus-1 (HSV-1) encephalitis, viral infection led to a significant increase in cytokines, which could be modulated by treatment. researchgate.net While much of the literature focuses on the aglycone kaempferol's ability to suppress cytokines like IL-1β, TNF-α, and IL-6, the evidence for its glycoside forms is growing. nih.govspandidos-publications.com For instance, kaempferol-3-O-glucuronate, another glycoside, was found to inhibit the LPS-induced release of IL-6 and TNF-α in microglial cells. acs.orgnih.gov This suggests a common mechanism for kaempferol derivatives in downregulating cytokine production as part of their anti-inflammatory action.

CompoundModelEffect on Cytokine/Chemokine ProductionSource
Kaempferol-3-O-rhamnosideOvalbumin-induced mouse model of allergic asthmaSignificantly inhibited the increase in Th2 cytokines (IL-4, IL-5, IL-13) and TNF-α protein levels. nih.gov
Kaempferol-3-O-rhamnosideHSV-1 infected VERO cellsModulated the significant increase in cytokines caused by viral infection. researchgate.net
Kaempferol-3-O-glucuronateLPS-stimulated BV2 microglial cellsInhibited the release of IL-6 and TNF-α. acs.orgnih.gov
Kaempferol (Aglycone)LPS-induced cardiac fibroblastsSignificantly suppressed the release of IL-1β, TNF-α, IL-18, and IL-6. mdpi.com

Pro-inflammatory Enzyme Inhibition (e.g., MPO, Phospholipase A2)

The anti-inflammatory activity of kaempferol and its derivatives extends to the inhibition of pro-inflammatory enzymes. While direct evidence for kaempferol rhamnoside is still emerging, studies on the aglycone form provide strong indications of the likely mechanisms. Kaempferol has been shown to inhibit neutrophil accumulation and myeloperoxidase (MPO) activity, which are key events in gastric injury. nih.gov Furthermore, kaempferol demonstrates good inhibitory activity against human secretory phospholipase A2 group IIA (PLA2-IIA), an enzyme central to the arachidonic acid cascade and the production of inflammatory eicosanoids. nih.gov The inhibition of PLA2 is a critical mechanism for reducing inflammation in chronic diseases like asthma and rheumatoid arthritis. nih.gov In antigen-exposed mast cells, kaempferol was found to deter the activation of cytosolic phospholipase A2 (cPLA2), which is responsive to protein kinase Cμ (PKCμ) and extracellular signal-regulated kinase (ERK). nih.gov Given that kaempferol-3-O-rhamnoside retains the anti-inflammatory properties of its parent compound in asthma models, it is plausible that it shares these enzyme-inhibiting mechanisms. nih.gov

CompoundEnzymeModel/AssayKey Findings on Enzyme InhibitionSource
Kaempferol (Aglycone)Myeloperoxidase (MPO)In vivo gastric injury modelInhibited neutrophil accumulation and MPO activity. nih.gov
Kaempferol (Aglycone)Phospholipase A2 (PLA2-IIA)In vitro enzyme inhibition assayShowed good inhibitory activity against human secretory PLA2-IIA. nih.gov
Kaempferol (Aglycone)Cytosolic Phospholipase A2 (cPLA2)Antigen-exposed mast cellsPrevented the antigen-induced activation of cPLA2. nih.gov

Anti-Angiogenic and Anti-Metastatic Modulation in Pre-clinical Cellular Models

Kaempferol rhamnoside has demonstrated potential in controlling cancer progression through anti-angiogenic and anti-metastatic activities. A study identified kaempferol 3'-rhamnoside as a major component of Citrus lumia juice, which exhibited strong, dose-dependent anti-angiogenic activity in both chick chorioallantoic membrane (CAM) and zebrafish embryo models. nih.gov This compound inhibited the formation of blood vessels in these in vivo assays, a critical process for tumor growth and metastasis. nih.gov

In the context of cancer cell proliferation and metastasis, kaempferol-3-O-rhamnoside has been shown to inhibit the proliferation of prostate cancer cells in a dose-dependent manner. mdpi.com The mechanism involves the upregulation of proteins in the caspase signaling cascade, leading to apoptosis. researchgate.netmdpi.com The parent compound, kaempferol, has been extensively studied and shown to inhibit tumor growth, migration, invasion, and angiogenesis by targeting pathways like VEGF/VEGFR-2 and PI3K/AKT. mdpi.comresearchgate.netcornell.edu Specifically, kaempferol has been reported to inhibit the growth and metastasis of cholangiocarcinoma by suppressing the PI3K-AKT pathway. researchgate.net

CompoundActivityModelKey FindingsSource
Kaempferol 3'-rhamnosideAnti-angiogenicChick Chorioallantoic Membrane (CAM) & Zebrafish EmbryosShowed strong, dose-dependent inhibition of blood vessel formation. nih.gov
Kaempferol-3-O-rhamnosideAnti-proliferativeProstate cancer cellsDose-dependently inhibited cancer cell proliferation. mdpi.com
Kaempferol-3-O-rhamnosideApoptosis InductionMCF-7 breast cancer cellsPromotes apoptosis via activation of the caspase signaling cascade (caspase-9, caspase-3, PARP). researchgate.net
Kaempferol (Aglycone)Anti-angiogenicHuman umbilical vein endothelial cells (HUVECs)Inhibited VEGF-stimulated viability, tube formation, migration, and invasion. mdpi.com
Kaempferol (Aglycone)Anti-metastaticCholangiocarcinoma cellsInhibited growth and metastasis by suppressing the PI3K-AKT pathway. researchgate.net

Modulation of Immune Responses in Pre-clinical Models (e.g., Regulatory T-cell Development, Allergic Symptoms)

Kaempferol and its rhamnoside derivatives play a significant role in modulating immune responses, particularly in the context of allergic reactions and the development of regulatory immune cells. Kaempferol-3-O-rhamnoside was evaluated for its effects in a mouse model of allergic asthma, where it effectively suppressed eosinophilia and reduced elevated inflammatory cell numbers in bronchoalveolar lavage fluid. nih.gov It also blocked the increase in total immunoglobulin (Ig)E levels in both serum and BALF, indicating a potent ability to mitigate allergic symptoms. nih.gov

Beyond allergy, kaempferol has been found to influence the development of regulatory T-cells (Tregs), which are crucial for maintaining immune self-tolerance and preventing autoimmunity. mdpi.com One study identified kaempferol as a compound that accelerates the development of Foxp3+ Tregs. biorxiv.org This effect is mediated by up-regulating the expression of retinaldehyde dehydrogenase 2 (RALDH2) in dendritic cells. biorxiv.org In pancreatic cancer models, kaempferol has been noted to improve the suppressive activity of Tregs by increasing the expression level of the transcription factor FOXP3. mdpi.com Furthermore, kaempferol and its glycoside, kaempferol 7-O-rhamnoside, have been shown to inhibit the PD-1/PD-L1 interaction, an immune checkpoint pathway that cancer cells exploit to evade T-cell activity. nih.gov This suggests a role in restoring anti-tumor immune responses. nih.gov

CompoundImmune ModulationModelKey FindingsSource
Kaempferol-3-O-rhamnosideAllergic Symptom ReductionMouse model of allergic asthmaInhibited eosinophilia, reduced inflammatory cells in BALF, and blocked increases in total IgE levels. nih.gov
KaempferolRegulatory T-cell (Treg) DevelopmentIn vitro co-culture with dendritic cellsAccelerated the development of Foxp3+ Tregs by up-regulating RALDH2 expression. biorxiv.org
KaempferolRegulatory T-cell (Treg) ActivityPancreatic cancer modelsImproved the suppressive activity of Tregs by increasing FOXP3 expression. mdpi.com
Kaempferol 7-O-rhamnosideImmune Checkpoint InhibitionIn vitro biochemical and cellular assaysSignificantly inhibited the PD-1/PD-L1 protein-protein interaction. nih.gov
Kaempferol (Aglycone)Allergic Response InhibitionIgE-sensitized miceSignificantly inhibited the antigen-induced passive cutaneous anaphylaxis response. mdpi.com

Structure Activity Relationship Sar Studies of Kaempferol Rhamnorobinoside and Its Analogs

Impact of Glycosylation Patterns (e.g., Rhamnorobinoside Moiety vs. Aglycone) on Biological Activity

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, is a primary factor influencing the bioactivity of kaempferol (B1673270) derivatives. The presence, position, and type of sugar can significantly alter the compound's solubility, bioavailability, and interaction with biological targets. Generally, the aglycone form (kaempferol) tends to exhibit stronger activity in vitro compared to its glycoside derivatives. nih.govresearchgate.net

Research comparing kaempferol with its rhamnoside glycosides has revealed that the addition of rhamnose moieties often has a negative effect on certain biological activities. nih.govresearchgate.net For instance, in studies evaluating depigmenting and anti-inflammatory properties, the inhibitory activity was ranked as follows: kaempferol > α-rhamnoisorobin (kaempferol 7-O-rhamnoside) > afzelin (B1665622) (kaempferol 3-O-rhamnoside) > kaempferitrin (B1674772) (kaempferol 3,7-O-dirhamnoside). nih.govresearchgate.net This suggests that glycosylation, particularly at the C-3 position, diminishes these specific activities. nih.gov Similarly, kaempferol exhibited stronger antioxidant activity than its glycosides like kaempferol-3-O-rhamnoside and kaempferol-3-O-rutinoside. researchgate.net

However, the impact of glycosylation is not universally negative and can be context-dependent. While kaempferol showed greater inhibition of nitric oxide (NO) production, its 7-O-rhamnoside derivative, α-rhamnoisorobin, was more potent in NF-κB-mediated luciferase assays. nih.govresearchgate.net Furthermore, some studies indicate that glycoside derivatives can modulate cellular systems differently than the aglycone. nih.govresearchgate.netnih.gov For example, certain kaempferol glycosides were found to reduce the apoptosis of HL-60 leukemia cells induced by the anticancer drug etoposide, an effect opposite to that of kaempferol. mdpi.com This highlights the complex role of sugar moieties in modifying the interaction of the flavonoid with specific cellular pathways.

Table 1: Comparative Biological Activity of Kaempferol and its Rhamnosides

CompoundStructureTyrosinase InhibitionNO Production InhibitionNF-κB InhibitionAntioxidant Activity
Kaempferol (Aglycone)R1=H, R2=HActive nih.govresearchgate.netHighest nih.govresearchgate.netActive nih.govStronger than glycosides researchgate.net
α-Rhamnoisorobin (Kaempferol-7-O-rhamnoside)R1=H, R2=RhamnoseActive nih.govresearchgate.netModerate nih.govresearchgate.netMost Potent nih.govresearchgate.netN/A
Afzelin (Kaempferol-3-O-rhamnoside)R1=Rhamnose, R2=HInactive nih.govresearchgate.netLow nih.govresearchgate.netN/AWeaker than aglycone researchgate.net
Kaempferitrin (Kaempferol-3,7-O-dirhamnoside)R1=Rhamnose, R2=RhamnoseInactive nih.govresearchgate.netLowest nih.govresearchgate.netN/AN/A

Role of Specific Hydroxyl and Methoxyl Group Substitutions (e.g., C-3, C-5, C-4', C-6, C-3', C-5', C-8) in Bioactivity

The number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the flavonoid rings are critical determinants of biological activity, particularly for antioxidant effects. nih.gov For kaempferol and its analogs, specific hydroxyl groups are considered essential pharmacophores.

Key structural features for the antioxidant activity of flavonoids include:

The B-ring hydroxyl configuration : This is often the most significant determinant for scavenging reactive oxygen and nitrogen species. nih.gov The number of hydroxyl groups on the B-ring generally correlates with increased antioxidant activity. acs.org

A free hydroxyl group at the C-3 position : This feature is a structural requirement for the antioxidant ability of many flavonoids. nih.govnih.govacs.org Studies on kaempferol and its rhamnosides concluded that the 3-hydroxyl group is an important pharmacophore for depigmenting, anti-inflammatory, and cytotoxic activities. nih.govresearchgate.net Substitution at this position, as seen in afzelin, often leads to a loss of activity. nih.govresearchgate.netnih.gov

Hydroxyl groups at C-5 and C-7 on the A-ring : These groups also contribute to the antioxidant potential. A hydroxyl group at the C-5 position, in particular, has been noted as important for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The structural difference between kaempferol and quercetin (B1663063), a closely related flavonol, is a single additional hydroxyl group at the C-3' position on the B-ring in quercetin. mdpi.com This seemingly minor change can significantly impact bioactivity, often enhancing the antioxidant capacity of quercetin relative to kaempferol. mdpi.com

Influence of Aromatic Ring Conformation and Double Bond at C-2/C-3 on Bioactivity Profiles

The presence of a free 3-hydroxyl group is also important for maintaining the planarity of the molecule. nih.gov This coplanarity allows for effective conjugation between the B-ring and the rest of the flavonoid structure, which is essential for its scavenging ability. Removal or substitution of the 3-OH group can disrupt this planarity and compromise bioactivity. nih.gov

Computational Chemistry and Molecular Docking in SAR Elucidation for Kaempferol Rhamnorobinoside and Derivatives

Computational methods, such as molecular docking, have become invaluable tools for elucidating the structure-activity relationships of natural compounds like this compound. semanticscholar.orgnih.gov These techniques simulate the interaction between a ligand (the flavonoid) and a biological target (e.g., an enzyme or receptor) at the molecular level, providing insights into binding affinity and mode of action. nih.govnih.gov

Molecular docking studies have been used to predict and rationalize the biological activities of kaempferol and its glycosides. For example, docking simulations with Kaempferol-3-O-α-L-rhamnoside showed high binding affinity for molecular targets involved in blood glucose regulation, including glycogen (B147801) synthase kinase and glycogen phosphorylase, supporting its potential as an antidiabetic agent. semanticscholar.org Similarly, docking studies of kaempferol-3,7-O-bis-α-L-rhamnoside and kaempferol-3-rutinoside revealed them to be potent inhibitors of the anti-apoptotic protein Bcl-2, corroborating their observed cytotoxic effects against cancer cell lines. nih.gov

These computational approaches can also predict which parts of the flavonoid molecule are most important for binding. Theoretical studies on kaempferol glycosides like afzelin have suggested that the B-ring acts as the primary electron-donating region, which is crucial for its interaction with biological targets. raco.cat By identifying key binding interactions and predicting the activity of novel derivatives, computational chemistry guides the rational design of more potent and specific flavonoid-based therapeutic agents. semanticscholar.orgmdpi.com

Pre Clinical Pharmacokinetic and Metabolic Research on Kaempferol Rhamnorobinoside Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The oral bioavailability of kaempferol (B1673270) and its glycosides is generally low, estimated to be around 2%, largely due to extensive first-pass metabolism in the intestines and liver. mdpi.comresearchgate.net The pharmacokinetic profile of kaempferol glycosides is characterized by their high polarity, which can inhibit absorption compared to the more readily absorbed aglycone form. tandfonline.com

The intestinal absorption of kaempferol glycosides like kaempferol rhamnorobinoside is a complex process governed by their structural properties. As hydrophilic and relatively large molecules, glycosides are generally thought to have poor permeability across the intestinal wall via passive diffusion. tandfonline.com Their absorption is primarily dependent on two main pathways:

Enzymatic Hydrolysis: In the small intestine, enzymes located at the intestinal brush border, such as lactase-phlorizin hydrolase (LPH), can hydrolyze the glycosidic bond, cleaving the sugar (rhamnorobinoside) from the kaempferol aglycone. mdpi.comwvu.edu This releases the more lipophilic kaempferol, which can then be absorbed by passive diffusion into the intestinal cells (enterocytes). nih.gov Glycosides that are not absorbed in the small intestine travel to the colon, where the gut microbiota extensively metabolize them, releasing the aglycone. researchgate.nettandfonline.com

Direct Transport: Some glycosides can be transported directly into the enterocyte. This can occur via active transport mechanisms, such as the sodium-dependent glucose transporter-1 (SGLT-1). mdpi.comwvu.edu Once inside the cell, a cytosolic β-glucosidase enzyme hydrolyzes the glycoside to release the kaempferol aglycone. wvu.edu The resulting metabolites are then transported into the portal vein via ATP-binding cassette (ABC) transporters. researchgate.netwvu.edu

Studies on kaempferol-3-O-rutinoside, a structurally similar kaempferol diglycoside, in rat models demonstrated that it can be absorbed in the gastrointestinal tract and that the process follows first-order kinetics. rsc.org

Once absorbed and having entered systemic circulation, kaempferol and its metabolites are distributed throughout the body. Studies in rats have shown that after administration, the highest concentrations of kaempferol are found in the liver and kidneys, which are the primary organs of metabolism and excretion. tandfonline.comwur.nl Lower concentrations have been detected in the colon, brain, heart, and lungs. tandfonline.com The tissue distribution can be influenced by the route of administration; oral administration leads to higher concentrations in the liver and kidneys, whereas intravenous administration results in higher concentrations in the brain and heart. tandfonline.com

The significant accumulation in the liver and kidneys underscores their central role in processing and eliminating the compound. After oral administration of [4-¹⁴C]quercetin, a structurally related flavonol, the highest radioactivity was found in the kidney and liver of rats. wur.nl

The metabolism of this compound is a multi-step process that begins with the cleavage of its sugar moiety and is followed by extensive enzymatic modifications of the resulting kaempferol aglycone.

Deglycosylation: The first and most critical metabolic step for kaempferol glycosides is deglycosylation. Intestinal microbiota in the colon possess a wide range of enzymes that hydrolyze this compound into its aglycone, kaempferol. researchgate.netmdpi.com

Phase I and Phase II Metabolism: Once kaempferol is released, it undergoes extensive Phase I and Phase II metabolism in both the enterocytes and the liver. mdpi.commdpi.com

Phase I reactions primarily involve oxidation. mdpi.com Rat cytochrome P450 1A1, for instance, can catalyze the oxidative metabolism of kaempferol. nih.gov However, the tendency for Phase II conjugation is significantly higher. nih.gov

Phase II reactions are the major metabolic pathway for kaempferol. nih.gov These conjugation reactions increase the water solubility of the compounds, preparing them for excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGT), sulfotransferases (SULT), and catechol-O-methyltransferases (COMT). mdpi.com This results in the formation of various metabolites, primarily glucuronide and sulfate (B86663) conjugates. researchgate.netmdpi.com In rat hepatocytes, kaempferol is extensively metabolized, with two distinct glucuronides being identified. nih.gov Studies in rats show that kaempferol is mostly biotransformed into kaempferol-3-glucuronide (B1261999) (K-3-G), kaempferol-7-glucuronide (K-7-G), and kaempferol-7-sulfate, with K-3-G being the major metabolite found in plasma. nih.gov

B-ring Cleavage: Beyond conjugation, the gut microflora can further break down the kaempferol aglycone. This involves the cleavage of the flavonoid's C-ring, leading to the formation of simpler phenolic compounds like 4-hydroxyphenylacetic acid (4-HPAA), phloroglucinol, and 4-methylphenol. researchgate.netmdpi.commdpi.com These smaller metabolites can then be absorbed into systemic circulation. mdpi.com Additionally, a peroxidative cleavage mechanism that liberates the B-ring of kaempferol to form 4-hydroxybenzoate (B8730719) has been described in plant and kidney cells. nih.govresearchgate.net

Table 1: Key Metabolic Transformations and Metabolites in Animal Models
Metabolic ProcessDescriptionKey Enzymes/MediatorsResulting MetabolitesPrimary Location
DeglycosylationCleavage of the rhamnorobinoside sugar moiety from the parent glycoside.Intestinal microbiota, Lactase-phlorizin hydrolase (LPH)Kaempferol (aglycone)Small Intestine, Colon
Phase I MetabolismOxidation of the kaempferol aglycone.Cytochrome P450 enzymes (e.g., CYP1A1)Oxidized kaempferolEnterocytes, Liver
Phase II Metabolism (Glucuronidation)Conjugation with glucuronic acid.UDP-glucuronosyltransferases (UGTs, e.g., UGT1A9)Kaempferol-3-glucuronide (K-3-G), Kaempferol-7-glucuronide (K-7-G)Enterocytes, Liver
Phase II Metabolism (Sulfation)Conjugation with a sulfate group.Sulfotransferases (SULTs)Kaempferol-7-sulfateEnterocytes, Liver
B-ring / C-ring CleavageFission of the flavonoid ring structure.Intestinal microbiota, Peroxidases4-hydroxyphenylacetic acid, Phloroglucinol, 4-hydroxybenzoateColon, Kidney Cells

Following metabolic transformation, the resulting polar glucuronide and sulfate conjugates are efficiently eliminated from the body. The primary excretion route is via the kidneys into the urine. mdpi.commdpi.com Metabolites can also be excreted through bile into the feces. mdpi.commdpi.com

Pharmacokinetic studies in rats reveal that kaempferol has a very rapid clearance (4.40–6.44 L/h/kg) and an extremely short elimination half-life of approximately 2.9 to 3.8 minutes following intravenous administration. tandfonline.comresearchgate.net After oral administration of kaempferol to rats, plasma concentrations of the aglycone peak quickly (around 1-2 hours) before declining. mdpi.com The metabolites, however, have different kinetics. In rats, kaempferol and its glucuronide conjugates reached maximum plasma concentration within 30 minutes and were eliminated within 12 hours. nih.gov In contrast, the sulfate conjugate had a much longer peak time (15 to 19 hours) and was still detectable in plasma 36 hours after dosing. nih.gov This extensive and rapid metabolism and elimination contribute significantly to the low oral bioavailability of the parent compound. researchgate.net

Table 2: Selected Pharmacokinetic Parameters of Kaempferol and its Metabolites in Rats
CompoundParameterValueRouteReference
KaempferolElimination Half-life (t½)2.93 - 3.79 minIntravenous tandfonline.comresearchgate.net
KaempferolClearance4.40 - 6.44 L/h/kgIntravenous researchgate.net
KaempferolTime to Max. Concentration (Tmax)~1 - 2 hOral mdpi.com
Kaempferol GlucuronidesTime to Max. Concentration (Tmax)&lt; 30 minOral nih.gov
Kaempferol-7-SulfateTime to Max. Concentration (Tmax)15 - 19 hOral nih.gov

Bioavailability Enhancement Strategies in Pre-clinical Models

Given the low oral bioavailability of kaempferol and its glycosides, which limits their therapeutic potential, various strategies have been explored in pre-clinical models to improve their absorption and metabolic stability. researchgate.netnih.gov

One promising strategy involves modifying the formulation of the flavonoid. Because the lipophilic aglycone form (kaempferol) is more readily absorbed than its polar glycoside counterpart, formulating the aglycone into nanocrystals has been shown to be effective. nih.govacs.org An in vivo study using icaritin, a lipophilic flavonoid aglycone, found that a nanocrystal formulation exhibited a faster dissolution rate and significantly increased absorption and maximum plasma concentration in rats compared to a standard suspension. nih.gov This approach could be applied to improve the bioavailability of compounds that are administered as glycosides, like this compound, by first converting them to their aglycone.

Other novel delivery systems investigated for flavonoids include the use of phospholipid complexes and solid dispersions, which have been shown to remarkably increase the bioavailability of quercetin (B1663063), kaempferol, and isorhamnetin (B1672294) in rats when prepared from Ginkgo biloba extracts. nih.gov Furthermore, chemical modifications of the flavonoid structure, such as introducing new functional groups or altering glycosylation patterns, represent another avenue for enhancing bioavailability by improving solubility, stability, and lipophilicity. mdpi.comijper.org

Interactions and Synergistic/antagonistic Effects of Kaempferol Rhamnorobinoside in Research Models

Synergistic Interactions with Other Phytochemicals in Academic Models

Research has shown that the efficacy of Kaempferol (B1673270) rhamnoside can be enhanced when combined with other natural or synthetic compounds. This synergy often results in a greater effect than the sum of the individual components, a phenomenon of significant interest in pharmacology and phytotherapy research.

One notable example is the interaction between kaempferol-7-O-α-l-rhamnopyranoside and arbutin (B1665170). nih.gov A study focusing on melanogenesis inhibition in B16F10 melanoma cells found that a combination of these two compounds resulted in a synergistic effect, significantly reducing melanin (B1238610) production. nih.gov Specifically, a 1:40 mixture of kaempferol-7-O-α-l-rhamnopyranoside and arbutin led to a 75.6% reduction in melanin, an effect more potent than either compound used alone. nih.gov This synergy was also observed in the inhibition of tyrosinase, a key enzyme in melanin synthesis. nih.gov

In the field of antimicrobial research, kaempferol glycosides have demonstrated synergy with conventional antibiotics. Kaempferol rhamnoside has been shown to potentiate the effects of ciprofloxacin (B1669076) against strains of Staphylococcus aureus that express the NorA efflux pump. mdpi.com Similarly, kaempferol glycosides isolated from Laurus nobilis exhibited a synergistic effect with fluoroquinolone antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The addition of these glycosides reduced the minimum inhibitory concentration (MIC) of ciprofloxacin against MRSA strains. researchgate.net

Furthermore, while direct data on co-treatment is still emerging, the frequent co-occurrence of kaempferol and quercetin (B1663063) in medicinal herbs suggests a potential for synergistic effects that warrants further investigation. nih.gov

Table 1: Synergistic Interactions of Kaempferol Rhamnoside in Research Models

Interacting CompoundResearch ModelObserved Synergistic Effect
ArbutinB16F10 Melanoma CellsEnhanced inhibition of melanin production and tyrosinase activity. nih.gov
CiprofloxacinNorA-overexpressing Staphylococcus aureusPotentiation of ciprofloxacin's antibacterial activity. mdpi.com
FluoroquinolonesMethicillin-Resistant Staphylococcus aureus (MRSA)Reduction of the Minimum Inhibitory Concentration (MIC) of the antibiotic. researchgate.net

Modulation of Drug Metabolizing Enzymes and Transporters by Kaempferol Rhamnoside in Research Contexts

Kaempferol and its glycosides can influence the activity of enzymes and transporter proteins that are critical for metabolizing and clearing drugs and other xenobiotics from cells. This modulation can alter the efficacy and resistance profiles of other therapeutic agents.

A key area of this research is the inhibition of bacterial efflux pumps. These transporters are a major mechanism by which bacteria develop resistance to antibiotics. Kaempferol rhamnoside has been identified as an inhibitor of the NorA efflux pump in Staphylococcus aureus. mdpi.comresearchgate.net By blocking this pump, the compound prevents the bacteria from expelling antibiotics like ciprofloxacin, thereby restoring or increasing the drug's effectiveness. mdpi.com This mechanism is a critical example of resistance-modifying activity.

In the context of cancer research, the parent compound, kaempferol, has been shown to modulate drug-metabolizing enzymes, which can interfere with the activation of pathways associated with tumor growth and chemotherapy resistance. mdpi.com For instance, kaempferol can affect the expression of enzymes induced by the aryl hydrocarbon receptor (AHR) and the Nrf2 pathway. mdpi.com The Nrf2 pathway, in particular, is known to play a role in chemoresistance by regulating drug-metabolizing enzymes and efflux transporters. mdpi.com Kaempferol has been observed to decrease Nrf2 mRNA and protein levels in some cancer models. mdpi.com These findings suggest that kaempferol and its derivatives could play a role in overcoming resistance to certain chemotherapeutic agents by modulating these critical pathways. mdpi.comnih.gov

Research into Receptor Cross-Talk and Multi-Target Modulation

The biological effects of Kaempferol rhamnoside and its aglycone, kaempferol, are often not limited to a single molecular target. Research indicates that these flavonoids can modulate multiple signaling pathways and receptors, leading to a complex network of cellular responses. This multi-target capability is a hallmark of many plant-derived polyphenols.

In cancer research models, kaempferol has been shown to simultaneously influence several key pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels). nih.gov It can inhibit the PI3K/AKT signaling pathway, a central route for cell growth and survival, while also activating apoptotic pathways. mdpi.comnih.gov For example, kaempferol-3-O-rhamnoside has been reported to induce apoptosis in prostate cancer cells by increasing the expression of caspase-8, -9, and -3. tandfonline.com Furthermore, kaempferol can downregulate vascular endothelial growth factor (VEGF) and its receptor (VEGF receptor-2), which are crucial for angiogenesis, thereby inhibiting a critical process for tumor expansion. nih.gov

In models of metabolic disease, kaempferol-3-rhamnoside has been found to modulate the AMP-activated protein kinase (AMPK) pathway in the liver tissues of diabetic mice. nih.gov Activation of AMPK is vital for regulating glucose and lipid metabolism. nih.gov The compound was shown to normalize the activities of key glycolytic and gluconeogenic enzymes, demonstrating its influence on metabolic control pathways. nih.gov

Neuroprotective research also highlights multi-target modulation. In models of brain injury, kaempferol can inhibit neuroinflammation by down-regulating the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. mdpi.com Concurrently, it can protect neurons from excitotoxic death and inhibit the expression of pro-apoptotic proteins. mdpi.com Kaempferol 3-rhamnoside has been specifically shown to inhibit glutamate (B1630785) release in rat cerebrocortical nerve terminals, pointing to a direct modulation of neurotransmitter systems. mdpi.com

Table 2: Examples of Multi-Target Modulation by Kaempferol and its Rhamnosides

Target/PathwayResearch ModelObserved Effect
PI3K/AKT/mTOR PathwayEndometrial & Liver Cancer CellsInhibition of the pathway, leading to reduced cell proliferation. mdpi.commdpi.com
Caspase CascadeLNCaP Prostate Cancer CellsActivation of caspases-8, -9, and -3, inducing apoptosis. mdpi.comtandfonline.com
VEGF/VEGF Receptor-2Human Umbilical Vein Endothelial CellsDownregulation, leading to inhibition of angiogenesis. nih.gov
AMPK PathwayLiver Tissue of Diabetic MiceActivation, leading to normalization of glucose and lipid metabolism. nih.gov
NF-κB PathwayAnimal models of brain injuryInhibition of activation, reducing neuroinflammation. mdpi.com

Emerging Research Applications and Future Directions for Kaempferol Rhamnorobinoside

Nanotechnology Applications in Kaempferol (B1673270) Rhamnorobinoside Research (e.g., Nanoformulations for Enhanced Efficacy)

The therapeutic potential of kaempferol and its glycosides, including kaempferol rhamnoside, is often limited by poor bioavailability and solubility. researchgate.netnih.govmdpi.com Nanotechnology offers promising solutions to overcome these challenges by enhancing the delivery and efficacy of these compounds. researchgate.netmdpi.comnih.gov

Nanoformulations, such as nanoparticles, nanoemulsions, and nanostructured lipid carriers (NLCs), have been developed to improve the therapeutic effects of kaempferol and its derivatives. researchgate.netnih.gov For instance, loading kaempferol into NLCs has been shown to more effectively suppress the proliferation of breast cancer cells compared to the free form of the compound. biointerfaceresearch.com Similarly, kaempferol-coated silver nanoparticles (AgNPs) and gold nanoclusters have demonstrated enhanced anticancer effects in liver cancer cells by inducing apoptosis and cell cycle arrest. nih.govmnba-journal.com

While much of the research has focused on the aglycone kaempferol, the principles of nanoformulation are applicable to its glycosides. For example, a comparative study indicated that while kaempferol-3-O-rhamnoside showed weaker anticancer, anti-inflammatory, and antioxidant activities than kaempferol, nanoformulations could potentially enhance these properties. mnba-journal.commnba-journal.com The use of organic polymers like chitosan (B1678972) in nanoformulations has also shown significant anti-quorum sensing activity, suggesting a broader application for these technologies. mnba-journal.commnba-journal.com

Future research in this area will likely focus on developing specific nanoformulations for kaempferol rhamnoside to improve its bioavailability and target it to specific tissues or cells, thereby enhancing its therapeutic potential for various diseases. researchgate.net

Targeted Delivery Systems for Kaempferol Rhamnorobinoside in Pre-clinical Studies

Targeted delivery systems are a key area of research for enhancing the therapeutic efficacy of compounds like kaempferol and its derivatives. These systems are designed to deliver the active compound specifically to the site of action, thereby increasing its concentration where it is needed most and reducing potential side effects.

In pre-clinical studies, various nanocarriers have been investigated for the targeted delivery of kaempferol. For example, kaempferol-loaded nanostructured lipid carriers (NLCs) have been shown to sensitize breast cancer cells to conventional chemotherapy drugs like paclitaxel. biointerfaceresearch.com This suggests that nano-delivery systems can not only improve the efficacy of kaempferol itself but also work synergistically with other treatments. biointerfaceresearch.com The use of kaempferol-conjugated gold nanoclusters has also shown promise in targeting and eliminating the nucleus of cancer cells, leading to a reduction in tumor volume in vivo. nih.gov

While specific pre-clinical studies on targeted delivery systems exclusively for kaempferol rhamnoside are less documented, the successful application of these technologies to kaempferol provides a strong rationale for their adaptation to its glycoside forms. The goal is to improve the compound's bioavailability and ensure it reaches the intended therapeutic target in sufficient concentrations. researchgate.net Future pre-clinical research will likely involve the development and testing of such targeted systems for kaempferol rhamnoside to evaluate their potential in various disease models.

Omics Technologies (Genomics, Proteomics, Metabolomics) in Kaempferol Rhamnoside Research

Omics technologies, including genomics, proteomics, and metabolomics, are powerful tools for understanding the complex biological activities of natural compounds like kaempferol rhamnoside. researchgate.netmdpi.com These approaches allow for a comprehensive analysis of the molecular changes that occur in cells and organisms in response to treatment.

Metabolomics has been instrumental in identifying and quantifying kaempferol rhamnoside and other related flavonoids in various plant species. nih.govmdpi.com For example, integrated metabolomic and transcriptomic analyses have been used to elucidate the biosynthetic pathways of kaempferol derivatives in plants like Phoebe bournei and to understand how their accumulation is regulated. nih.gov Such studies have revealed distinct distribution patterns of these compounds in different plant organs and at different developmental stages. nih.gov

Proteomics and genomics provide insights into the molecular targets and mechanisms of action of kaempferol rhamnoside. mdpi.comnih.gov For instance, research has identified that kaempferol and its derivatives can modulate various signaling pathways involved in cancer by affecting the expression of key proteins and genes. spandidos-publications.com Network pharmacology, often used in conjunction with omics data, helps to predict the potential targets and pathways through which these compounds exert their effects. nih.govmdpi.com

The integration of these omics technologies offers a systems biology perspective, enabling researchers to build a more complete picture of how kaempferol rhamnoside functions at a molecular level. mdpi.com This integrated approach is crucial for identifying new biological functions and for the rational design of future studies.

Advanced Computational Modeling for Kaempferol Rhamnoside Research (e.g., Network Pharmacology, Molecular Dynamics)

Advanced computational modeling techniques, such as network pharmacology and molecular dynamics simulations, are increasingly being used to investigate the therapeutic potential of natural compounds like kaempferol rhamnoside. nih.govmjcce.org.mk These in silico methods provide valuable insights into the molecular mechanisms of action and help to identify potential drug targets.

Network pharmacology is a systems-based approach that constructs networks of interactions between drugs, targets, and diseases. nih.gov It has been used to predict the potential targets of kaempferol and its derivatives, including kaempferol-3-O-α-L-rhamnoside, in various diseases. nih.gov For example, network pharmacology studies have identified key signaling pathways, such as those involved in inflammation and cancer, that are likely modulated by these compounds. mdpi.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are used to model the binding of small molecules to their protein targets at an atomic level. nih.govdovepress.comacs.org These techniques can predict the binding affinity and stability of the interaction between kaempferol rhamnoside and specific proteins. nih.govbiorxiv.org For instance, molecular docking has shown that kaempferol-3-O-α-L-rhamnoside can bind with high affinity to proteins involved in melanogenesis. nih.gov MD simulations further help to validate these findings by assessing the stability of the ligand-protein complex over time. nih.gov

These computational approaches are powerful tools for hypothesis generation and for guiding experimental research. They can help to prioritize potential drug targets and provide a rationale for the observed biological activities of kaempferol rhamnoside.

Identification of Novel Biological Functions and Mechanistic Insights

Ongoing research continues to uncover novel biological functions and provide deeper mechanistic insights into the activities of kaempferol rhamnoside. While many studies have focused on its known antioxidant and anti-inflammatory properties, emerging evidence suggests a broader range of therapeutic applications.

Recent in vitro and in silico studies have explored the potential of kaempferol-3-O-rhamnoside in new contexts. For example, it has been investigated for its cytotoxic effects against leukemia cell lines, where it was found to induce apoptosis by activating caspases and modulating the expression of apoptosis-related proteins. biorxiv.org This suggests a potential role for this compound in cancer therapy. biorxiv.org

Mechanistic studies are also shedding light on how kaempferol rhamnoside exerts its effects at the molecular level. For instance, research has shown that the addition of rhamnose moieties to the kaempferol backbone can influence its biological activity, sometimes resulting in a decrease in certain effects compared to the aglycone. mdpi.comresearchgate.net Understanding these structure-activity relationships is crucial for optimizing the therapeutic potential of these compounds. mdpi.comresearchgate.net

Furthermore, computational studies, such as molecular docking and network pharmacology, are helping to identify new potential targets and pathways for kaempferol rhamnoside. nih.gov These approaches can predict interactions with a wide range of proteins, suggesting novel biological functions that can then be validated through experimental studies.

Sustainable Sourcing and Biotechnological Production Research for Kaempferol Rhamnoside

The increasing interest in the therapeutic potential of kaempferol rhamnoside necessitates research into sustainable and efficient methods for its production. While it can be isolated from various plant sources, reliance on natural extraction can be limited by factors such as plant availability, seasonal variations, and low yields. researchgate.net

Biotechnological approaches offer a promising alternative for the large-scale production of kaempferol rhamnoside. Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, has been successfully employed to synthesize this compound. researchgate.netnih.govresearchgate.net This involves introducing the necessary biosynthetic genes from plants into the microbial host, which can then produce the desired compound from simple starting materials like glucose. researchgate.netnih.govresearchgate.net

For example, researchers have engineered E. coli to produce kaempferol 3-O-rhamnoside by introducing a set of flavonoid biosynthetic genes. nih.govresearchgate.net This approach has led to the production of significant quantities of the compound in a controlled fermentation process. nih.govresearchgate.net Further optimization of these microbial cell factories, through techniques such as pathway engineering and co-expression of specific enzymes, can lead to even higher yields. acs.org

These biotechnological production methods not only provide a more sustainable and reliable source of kaempferol rhamnoside but also offer the potential to produce novel derivatives with improved biological activities.

Q & A

Q. What are the optimal analytical techniques for characterizing Kaempferol Rhamnorobinoside in plant extracts?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS) is recommended for structural elucidation. Fluorescence-based biosensors (e.g., flavonoid-responsive transcriptional regulators) can detect kaempferol derivatives with high specificity, as demonstrated in heterologous systems . For glycosidic linkage determination, use enzymatic hydrolysis followed by chromatographic separation (e.g., reverse-phase C18 columns) and nuclear magnetic resonance (NMR) to confirm sugar moieties .

Key Parameters :

  • HPLC : Use a gradient elution with acetonitrile/water (0.1% formic acid) at 280–360 nm.
  • LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for fragmentation patterns (e.g., m/z 636.55 for this compound) .

Q. How can researchers quantify this compound in complex biological matrices?

Methodological Answer: Validate a calibration curve using purified reference standards (e.g., phyproof® Reference Substance) with a linear range of 0.1–100 µg/mL . For intracellular quantification, employ fluorescence-based biosensors that correlate fluorescence intensity with metabolite concentration, as shown in 96-well plate assays (specific fluorescence: 12,967 arbitrary units at 56 mM kaempferol) . Normalize data to cell density (OD600) to account for biomass variation .

Advanced Research Questions

Q. What experimental designs are effective for resolving contradictions in reported bioactivity data of this compound?

Methodological Answer:

  • Statistical Rigor : Apply one-way ANOVA with post-hoc tests (e.g., Duncan’s multiple range test) to compare dose-response curves across studies .
  • Multi-omics Integration : Combine transcriptomics (e.g., RNA-seq) with metabolomics to identify confounding factors like co-occurring flavonoids (e.g., quercetin) that may modulate activity .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability in antioxidant or anti-inflammatory assays .

Q. How can network pharmacology be integrated with experimental validation to study this compound’s mechanism of action?

Methodological Answer:

  • Computational Modeling : Use tools like KEGG and GO enrichment to identify HIF-1, NF-κB, and PI3K-Akt pathways as targets . Validate predictions via molecular docking (binding energy ≤ -5 kcal/mol for IL6, AKT1) .
  • In Vitro Validation : Perform siRNA silencing of predicted targets (e.g., NF-κB) in cell lines (e.g., OVCAR-3) and measure apoptosis via flow cytometry .

Q. What strategies are recommended for elucidating the biosynthesis pathway of this compound?

Methodological Answer:

  • Heterologous Expression : Clone candidate glycosyltransferases (e.g., UGT78D3) into E. coli or yeast systems to test rhamnosylation and glucosylation activity .
  • Isotope Labeling : Feed 13C^{13}\text{C}-labeled precursors (e.g., phenylalanine) to plant tissues and track incorporation via LC-MS .
  • CRISPR-Cas9 Knockouts : Disrupt candidate genes in model plants (e.g., A. thaliana) and profile intermediates using untargeted metabolomics .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer: Conduct accelerated degradation assays at 40°C/75% relative humidity over 30 days. Monitor degradation products (e.g., aglycone kaempferol) via LC-MS and calculate half-life using first-order kinetics. Include antioxidants (e.g., ascorbic acid) in buffers to assess oxidative stability .

Q. What are the best practices for developing biosensors to monitor this compound in real-time?

Methodological Answer: Engineer transcriptional regulators (e.g., FLS1-responsive promoters) fused to fluorescent reporters (e.g., GFP). Validate specificity using structurally similar flavonoids (e.g., quercetin) and optimize detection limits via iterative promoter mutagenesis .

Data Reporting Guidelines

  • Tables : Include Roman numeral-labeled tables with footnotes defining abbreviations (e.g., "OD600: optical density at 600 nm") .
  • Figures : Provide high-resolution chromatograms with annotated peaks (retention time ± 0.1 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.